molecular formula C8H15NO2 B2605289 8-Oxa-2-azaspiro[4.5]decan-4-ol CAS No. 2306278-15-7

8-Oxa-2-azaspiro[4.5]decan-4-ol

Cat. No.: B2605289
CAS No.: 2306278-15-7
M. Wt: 157.213
InChI Key: GJXGXANMPSADFN-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decan-4-ol is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system.

Scientific Research Applications

8-Oxa-2-azaspiro[4.5]decan-4-ol has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of 8-Oxa-2-azaspiro[4.5]decan-4-ol are currently under investigation. The compound is synthesized for the production of important biologically active compounds .

Mode of Action

The exact mode of action of 8-Oxa-2-azaspiro[4It is believed to interact with its targets in a way that modulates their activity, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 8-Oxa-2-azaspiro[4It is known that the compound is involved in the synthesis of biologically active compounds, suggesting that it may influence a variety of biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As a precursor to biologically active compounds, it is likely to have significant effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-2-azaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

  • 2-Oxa-8-azaspiro[4.5]decane
  • 2-Oxa-8-azaspiro[4.5]decan-6-ol

Comparison: 8-Oxa-2-azaspiro[4.5]decan-4-ol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the spiro system. This configuration imparts distinct chemical and biological properties compared to similar compounds, making it a valuable scaffold in drug discovery and organic synthesis .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-9-6-8(7)1-3-11-4-2-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXGXANMPSADFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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